molecular formula C10H8BrNO2S B14508266 3-Bromo-2-(methanesulfonyl)quinoline CAS No. 64495-37-0

3-Bromo-2-(methanesulfonyl)quinoline

Cat. No.: B14508266
CAS No.: 64495-37-0
M. Wt: 286.15 g/mol
InChI Key: YPZKPNQOKVLZSW-UHFFFAOYSA-N
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Description

3-Bromo-2-(methanesulfonyl)quinoline is a brominated quinoline derivative featuring a methanesulfonyl (-SO₂CH₃) substituent at the 2-position and a bromine atom at the 3-position. Similar compounds, such as 3-Bromo-2-(methylsulfanyl)quinoline (3a), are synthesized via alkylation of quinoline-2-thiones with iodomethane . Oxidation of such sulfanyl derivatives could yield the corresponding sulfonyl compound. The methanesulfonyl group enhances electrophilicity at adjacent positions, making the compound a valuable intermediate in pharmaceutical and materials chemistry .

Properties

CAS No.

64495-37-0

Molecular Formula

C10H8BrNO2S

Molecular Weight

286.15 g/mol

IUPAC Name

3-bromo-2-methylsulfonylquinoline

InChI

InChI=1S/C10H8BrNO2S/c1-15(13,14)10-8(11)6-7-4-2-3-5-9(7)12-10/h2-6H,1H3

InChI Key

YPZKPNQOKVLZSW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC2=CC=CC=C2C=C1Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The resulting quinoline can then be brominated using bromine in nitrobenzene to obtain 3-bromoquinoline . The methanesulfonyl group can be introduced through a sulfonation reaction using methanesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of 3-Bromo-2-(methanesulfonyl)quinoline may involve large-scale bromination and sulfonation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(methanesulfonyl)quinoline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-2-(methanesulfonyl)quinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-2-(methanesulfonyl)quinoline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the bromine and methanesulfonyl groups can enhance its binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 3-Bromo-2-(methanesulfonyl)quinoline, highlighting substituent effects on physical properties, reactivity, and applications:

Compound Substituents Molecular Weight (g/mol) Melting Point Key Properties Ref.
3-Bromo-2-(methylsulfanyl)quinoline (3a) -SMe at C2, -Br at C3 268.16 49–50°C Colorless crystals; soluble in CH₂Cl₂/hexane; H-2 proton resonates at δ 8.56 (s) .
3-Bromo-2-methoxyquinoline -OMe at C2, -Br at C3 238.08 Not reported Pale yellow solid; soluble in ethanol/DCM; electron-donating -OMe reduces reactivity at C2 .
3-Bromo-2-methylquinoline -Me at C2, -Br at C3 222.09 Not reported Liquid at room temperature; -Me increases steric hindrance, reducing electrophilicity .
3-Bromo-6-chloro-2-(ethylsulfanyl)quinoline (3f) -SEt at C2, -Br at C3, -Cl at C6 316.64 86–88°C White solid; dual halogenation enhances potential as a cross-coupling substrate .
6-Bromo-2-isopropoxy-4-methylquinoline -O-iPr at C2, -Me at C4, -Br at C6 280.16 Not reported Used in Suzuki couplings; bulky -O-iPr group stabilizes intermediates .

Key Comparative Insights :

Substituent Effects on Reactivity :

  • Electron-Withdrawing Groups (EWGs) : The methanesulfonyl group (-SO₂CH₃) in the target compound is more electron-withdrawing than -SMe or -OMe, increasing electrophilicity at C2 and C3. This enhances susceptibility to nucleophilic aromatic substitution (NAS) or metal-catalyzed cross-coupling reactions compared to -OMe or -Me analogs .
  • Halogenation : Bromine at C3 directs further functionalization to C4 or C6 positions, as seen in 3f, which incorporates a chlorine at C6 for enhanced bioactivity .

Physical Properties :

  • Melting Points : Sulfonyl derivatives generally exhibit higher melting points than sulfanyl analogs due to stronger intermolecular dipole interactions. For example, 3a (methylsulfanyl) melts at 49–50°C, while a sulfonyl analog would likely melt above 100°C .
  • Solubility : Methanesulfonyl groups improve solubility in polar aprotic solvents (e.g., DMSO, DMF) compared to hydrophobic -Me or -SMe substituents .

Biological and Synthetic Applications: Pharmaceutical Intermediates: this compound’s EWG-rich structure makes it a candidate for kinase inhibitors or antimicrobial agents, similar to 3-benzyl-6-bromo-2-methoxyquinoline, which is used in antimalarial drug synthesis . Cross-Coupling Reactions: Brominated quinolines like 6-bromo-2-isopropoxy-4-methylquinoline undergo Suzuki-Miyaura couplings to generate biaryl structures, a reactivity expected to extend to the target compound .

Research Findings and Data Tables

Table 1: Spectral Data Comparison

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹)
3-Bromo-2-(methylsulfanyl)quinoline (3a) 8.56 (s, H-2), 7.85–7.45 (m, aromatic) 154.1 (C-2), 132.5 (C-3), 121.9 (C-4) 2921 (C-H), 1590 (C=C)
3-Bromo-2-methoxyquinoline 8.43 (s, H-2), 7.92–7.50 (m, aromatic) 158.3 (C-2), 129.8 (C-3), 115.4 (C-4) 2830 (O-CH₃), 1605 (C=N)

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